Product packaging for Potassium borohydride(Cat. No.:CAS No. 13762-51-1)

Potassium borohydride

Cat. No.: B127583
CAS No.: 13762-51-1
M. Wt: 49.91 g/mol
InChI Key: HHUJLKPGQMFFMS-UHFFFAOYSA-N
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Description

Significance in Modern Chemical Synthesis and Energy Applications

In the realm of modern chemical synthesis, potassium borohydride (B1222165) is a versatile and crucial reagent. zoranchem.comrwchem.com It is widely employed for the selective reduction of aldehydes and ketones to their corresponding alcohols, a fundamental transformation in the synthesis of numerous organic compounds, including pharmaceuticals, fragrances, and other fine chemicals. zoranchem.comrwchem.comottokemi.com For instance, it has been utilized in the synthesis of vitamin A and the antibiotic chloramphenicol. ottokemi.com Beyond traditional organic reactions, KBH₄ serves as a precursor in the synthesis of advanced materials, such as metal nanoparticles and the novel two-dimensional material, borophene. palmercruz.comzoranchem.comrwchem.commdpi.com Researchers have also developed improved methods for its application, such as using it with basic alumina (B75360) to enhance its reducing power for organometallic ketones. researchgate.netresearchgate.net

The compound's significance extends prominently into energy applications, primarily centered on hydrogen storage and fuel cell technology. zoranchem.comrwchem.comkit.edu As a solid hydrogen carrier, potassium borohydride offers a high hydrogen density, making it a promising material for storing hydrogen safely and compactly. scispace.comamericanelements.comnih.gov Hydrogen can be released from KBH₄ through hydrolysis, a reaction with water that can be controlled with catalysts. researchgate.netdeswater.com This on-demand hydrogen generation is pivotal for its use in fuel cells. tcichemicals.com Specifically, this compound is used as a direct fuel in a subclass of alkaline fuel cells known as Direct Borohydride Fuel Cells (DBFCs), which are noted for their high operating potential. tcichemicals.comwikipedia.org

Scope of Academic Inquiry into this compound Chemistry

Academic research into this compound is multifaceted, exploring its fundamental properties, synthesis, and diverse applications. A significant area of investigation involves optimizing its synthesis. Traditional methods include the double decomposition reaction between sodium borohydride and potassium hydroxide (B78521). patsnap.comthieme-connect.de More recent research has explored novel synthesis routes, such as mechano-chemical reactions involving ball milling of saline hydrides with borates, and processes designed to recycle potassium metaborate (B1245444), a byproduct of its oxidation. patsnap.comresearchgate.net

The kinetics and mechanisms of KBH₄ hydrolysis for hydrogen production are a major focus of contemporary studies. researchgate.net Researchers are investigating various catalysts, such as ruthenium-based systems, to accelerate the rate of hydrogen release. deswater.comresearchgate.net Studies also examine how factors like temperature and the concentration of alkaline solutions influence the efficiency of hydrogen generation. researchgate.netresearchgate.net

In the field of organic chemistry, academic inquiry continues to explore and expand the synthetic utility of this compound. This includes its use in highly selective reactions, such as the catalytic enantioselective 1,2-reduction of enones to produce specific chiral alcohols. acs.org Furthermore, the stability of this compound, particularly in aqueous alkaline solutions, remains a subject of study to better control its reactivity in various applications. acs.org The development of new materials, highlighted by the synthesis of hydrogenated borophene from KBH₄ for potential use in high-performance electronics, demonstrates the expanding frontier of this compound chemistry. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula KBH₄ fscichem.comottokemi.com
Molecular Weight 53.94 g/mol fscichem.comottokemi.comsigmaaldrich.com
Appearance White crystalline powder ontosight.aizoranchem.comrwchem.comnih.gov
Melting Point 500 °C (decomposes) ottokemi.comsigmaaldrich.com
Density 1.18 g/mL at 25 °C ottokemi.comsigmaaldrich.com
Solubility Soluble in water ontosight.aizoranchem.comrwchem.com

Table 2: Comparison of Alkali Metal Borohydrides for Hydrogen Storage

CompoundFormulaTheoretical Hydrogen Content (wt%)Key Considerations
Lithium BorohydrideLiBH₄18.3% scispace.comHigh hydrogen content, but hydrolysis requires high temperatures for optimal water use. scispace.com
Sodium BorohydrideNaBH₄10.6% scispace.comMost studied borohydride for hydrogen storage; byproduct (sodium metaborate) has low water solubility. nih.gov
This compound KBH₄ 7.4% scispace.comByproduct (potassium metaborate) has much higher water solubility than the sodium equivalent, which is advantageous for practical applications. nih.gov

Table 3: Selected Synthesis Methods for this compound

MethodReactantsBrief DescriptionReference
Double Decomposition Sodium borohydride (NaBH₄), Potassium hydroxide (KOH)A common industrial method where NaBH₄ reacts with KOH in a suitable solvent, causing KBH₄ to precipitate. patsnap.comthieme-connect.de
Mechano-chemical Reaction Magnesium hydride (MgH₂), Potassium borate (B1201080) (KBO₂)Synthesis via a planetary ball mill at ambient temperature, avoiding high-temperature or high-pressure conditions. researchgate.net
Metathesis in Nitrile Solvent Sodium borohydride (NaBH₄), Potassium thiocyanate (B1210189) (KSCN)Reaction in a lower alkyl nitrile solvent like acetonitrile, where KBH₄ precipitates and can be recovered in high yield. google.com
Recycling from Waste Potassium metaborate (KBO₂), Methanol (B129727), Sodium hydride (NaH)A process to recycle waste potassium metaborate by converting it to potassium tetramethanolatoborate, followed by reaction with sodium hydride. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BK B127583 Potassium borohydride CAS No. 13762-51-1

Properties

IUPAC Name

potassium;boron(1-)
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InChI

InChI=1S/B.K/q-1;+1
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InChI Key

HHUJLKPGQMFFMS-UHFFFAOYSA-N
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Canonical SMILES

[B-].[K+]
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Molecular Formula

BK
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DSSTOX Substance ID

DTXSID50929853
Record name Potassium tetrahydroborate
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Molecular Weight

49.91 g/mol
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Physical Description

Potassium borohydride is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion. It is used to make other chemicals., Solid; Not hygroscopic and stable in air; [Merck Index] White solid; [CAMEO] White odorless powder; [Kodak MSDS]
Record name POTASSIUM BOROHYDRIDE
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CAS No.

13762-51-1
Record name POTASSIUM BOROHYDRIDE
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Record name Borate(1-), tetrahydro-, potassium (1:1)
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Record name POTASSIUM TETRAHYDROBORATE
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Advanced Synthetic Methodologies for Potassium Borohydride

Industrial Synthesis Pathways and Innovations

The predominant industrial synthesis of potassium borohydride (B1222165) is achieved through a metathesis, or double displacement, reaction involving sodium borohydride and a potassium salt. This method leverages the lower solubility of potassium borohydride in certain solvents compared to the resulting sodium salt, allowing for its precipitation and separation.

A widely practiced method involves the reaction of sodium borohydride with potassium hydroxide (B78521). wikipedia.orgmdpi.comjustdial.com The reaction can be carried out in various solvents, including water or methanol (B129727). wikipedia.orgmdpi.com When a methanolic solution of sodium borohydride is mixed with a methanolic solution of potassium hydroxide, this compound precipitates and can be recovered in high yield. google.com

The general chemical equation for this process is: NaBH₄ + KOH → KBH₄ + NaOH wikipedia.orgjustdial.com

Innovations in this pathway have focused on optimizing solvents and potassium sources to maximize yield and purity. A variety of potassium compounds can be used in place of potassium hydroxide, such as potassium methoxide, iodide, bromide, acetate (B1210297), and thiocyanate (B1210189). google.comgoogle.com The choice of solvent is critical; besides methanol, solvents like ethanol (B145695) and mixtures of isopropylamine (B41738) with water have been successfully employed. google.com For instance, reacting sodium borohydride with potassium acetate in methanol can yield a product with 99.2% purity. google.com Similarly, using potassium thiocyanate in an n-butylamine solvent has been shown to produce this compound in substantially quantitative yields. google.com The key principle is that the chosen solvent must effectively dissolve the sodium borohydride and the potassium salt, while the resulting this compound is significantly less soluble, leading to its precipitation. google.comgoogle.com

Potassium SaltSolventCrude Yield (%)Purity (%)Reference
Potassium HydroxideMethanol8997 google.com
Potassium AcetateMethanol88.399.2 google.com
Potassium Acetate95% Ethanol84.599.1 google.com
Potassium IodideIsopropylamine/WaterNot Specified83.5 google.com
Potassium ThiocyanateIsopropylamine/Water81.399.1 google.com

Mechano-Chemical Synthesis Routes

Mechano-chemical synthesis, particularly through high-energy ball milling, presents a solvent-free, ambient temperature alternative for producing this compound. deswater.com This method involves the direct reaction of solid precursors, initiated and sustained by mechanical energy.

KBO₂ + 2MgH₂ → KBH₄ + 2MgO

Studies have demonstrated that the yield of this compound is highly dependent on the stoichiometry of the reactants and their water content. researchgate.net Using an excess of magnesium hydride is necessary to drive the reaction to completion; a 35% excess of MgH₂ can result in a 100% yield of this compound. researchgate.net The presence of water in the reactants is detrimental to the synthesis. When the water content in the potassium metaborate (B1245444) starting material is too high (e.g., over 24.8 wt.%), the conversion to borohydride does not occur. researchgate.net This highlights the necessity of using dehydrated borates for successful mechano-chemical synthesis. deswater.comresearchgate.net

ReactantsMethodKey ConditionYield (%)Reference
KBO₂ + MgH₂Planetary Ball Milling35% excess MgH₂100 researchgate.net
KBO₂ + MgH₂Planetary Ball MillingWater content in KBO₂ > 24.8 wt.%0 researchgate.net

Emerging Preparative Techniques

Research into new synthetic routes for this compound continues, aiming for more efficient, cost-effective, and environmentally benign processes. While many emerging techniques are initially developed for sodium borohydride, they hold potential for adaptation to this compound synthesis.

One area of investigation involves the direct reaction of borate (B1201080) minerals or boric acid with reducing agents. For instance, studies have explored the reduction of nitroarenes using a combination of this compound and iodine, where BI₃ is generated in situ as the active reductant. organic-chemistry.org While this demonstrates a reactive application, the underlying principles of in-situ reagent generation could inspire new synthetic pathways. Another study investigated the hydrolysis of this compound using boric acid as a catalyst for hydrogen production, indicating the complex interactions within boron chemistry that could be harnessed for synthesis. researchgate.net

The synthesis of other alkali borohydrides through the mechanochemical reduction of borates using industrial waste, such as magnesium–aluminum-based materials, has been shown to be effective. mdpi.comresearchgate.net This approach, successfully used for sodium and lithium borohydrides, could potentially be adapted for this compound, offering a route that utilizes recycled materials. mdpi.com

Furthermore, exploring novel solvent systems and reaction conditions for the established metathesis reaction remains a viable area for innovation. The use of amine solvents like n-butylamine with potassium thiocyanate is an example of such an approach that avoids aqueous or alcoholic media. google.com

Mechanistic Investigations of Potassium Borohydride Reactions

Hydride Transfer Mechanisms in Organic Transformations

The transfer of a hydride from the borohydride (B1222165) complex to a carbonyl is not a simple collision of a free H⁻ ion. Instead, the entire borohydride anion participates in the reaction. The process involves the electron pair from a boron-hydrogen bond acting as the nucleophile, attacking the partially positive carbonyl carbon. youtube.com This nucleophilic attack can be conceptualized through different pathways.

In a simplified view, the BH₄⁻ anion directly attacks the carbonyl carbon. This is a bimolecular step where the hydride is delivered, and the pi bond of the carbonyl breaks, pushing electrons onto the oxygen atom to form an alkoxide intermediate. youtube.com This is followed by protonation of the alkoxide by the solvent or an acid in a subsequent workup step to yield the final alcohol product. masterorganicchemistry.comlibretexts.org

More complex, associative pathways are also proposed, where the reactants form a complex before the hydride transfer occurs. Theoretical studies on the related sodium borohydride suggest that the cation (like Na⁺ or K⁺) can associate with the carbonyl oxygen, forming a contact ion pair. nih.gov This complexation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the borohydride.

The nature of the cation (K⁺) and the solvent play a critical role in the reaction's kinetics and selectivity. While potassium borohydride is a powerful reducing agent, its reactivity is modulated by these factors.

Counterions: The cation's role is significant. For instance, lithium borohydride (LiBH₄) can reduce esters, whereas sodium borohydride (NaBH₄) generally cannot. reddit.com This is attributed to the lithium cation (Li⁺) acting as a Lewis acid, coordinating to the ester's carbonyl oxygen and increasing its electrophilicity. reddit.com By extension, the potassium ion (K⁺), being less Lewis acidic than Li⁺, results in KBH₄ having a reactivity profile more similar to NaBH₄, making it a milder reducing agent that chemoselectively reduces aldehydes and ketones without affecting less reactive functional groups like esters and amides under normal conditions. rwchem.comreddit.com However, the addition of lithium chloride (LiCl) to reactions with this compound can enhance its reducing power, enabling the reduction of esters. researchgate.net

Solvent Interactions: Hydroxylic solvents like methanol (B129727) or water are commonly used in borohydride reductions. masterorganicchemistry.com These solvents serve a dual purpose. Firstly, they act as a proton source to protonate the intermediate alkoxide anion, forming the final alcohol product. youtube.comlibretexts.org Secondly, the solvent can interact with the borohydride reagent itself. In protic solvents like methanol, there can be the formation of alkoxyborohydride species, which are also potent hydride donors. masterorganicchemistry.com The solvent is crucial for stabilizing intermediates and transition states, and computational studies have shown that including explicit solvent molecules in theoretical models is vital to accurately predict reaction outcomes and stereoselectivity. vu.nl

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic analyses of this compound reactions, particularly its hydrolysis, provide quantitative insight into the reaction's feasibility, rate, and energy requirements. These studies are crucial for optimizing reaction conditions and ensuring safe and efficient processes.

The activation energy (Ea) represents the minimum energy barrier that must be overcome for a reaction to occur. For the hydrolysis of this compound, which produces hydrogen gas, various studies have determined the activation energy under different catalytic conditions. The value of Ea is highly dependent on the catalyst used, as catalysts function by providing an alternative reaction pathway with a lower energy barrier. mdpi.com For instance, the activation energy for KBH₄ hydrolysis was found to be 20.31 kJ/mol when catalyzed by boric acid. tandfonline.com In another study using a carbon nanotube-supported Ruthenium(0) catalyst (CNT@Ru(0)), a low activation energy of 30.18 kJ mol⁻¹ was determined. deswater.com Other catalytic systems have yielded different activation energies, highlighting the catalyst's central role in the reaction kinetics. researchgate.netresearchgate.net

Activation Energies for KBH₄ Hydrolysis with Various Catalysts
CatalystActivation Energy (Ea) in kJ/molReference
Boric Acid (H₃BO₃)20.31 tandfonline.com
Carbon Nanotube-supported Ru(0)30.18 deswater.com
Ni-B-P Catalyst58.53 researchgate.net
10%Co on Chestnut Shell56.13 researchgate.net

The reaction can be represented as: KBH₄(c) + HCl(g) + 3H₂O(liq) → KCl(c) + H₃BO₃(c) + 4H₂(g)

For this process, the standard enthalpy change at 25 °C was determined to be -354.06 ± 1.84 kJ/mole. nih.govsemanticscholar.org Direct measurements of the heat evolved during catalytic hydrolysis have also been performed, with values around -220 to -230 kJ/mol depending on the specific cobalt-based catalyst used. researchgate.net

Enthalpy Changes for KBH₄ Hydrolysis
Reaction ConditionEnthalpy Change (ΔH) in kJ/molReference
With HCl(g) and H₂O(liq) at 25 °C-354.06 ± 1.84 nih.govsemanticscholar.org
Catalytic Hydrolysis (no catalyst)-220 researchgate.net
Catalytic Hydrolysis (with Co nanoparticles)-219 researchgate.net
Catalytic Hydrolysis (with CoO)-230 researchgate.net
Catalytic Hydrolysis (with Co₃O₄)-228 researchgate.net

Spectroscopic Elucidation of Reaction Intermediates

Identifying the transient species formed during a reaction is key to confirming its mechanism. Spectroscopic techniques are invaluable for this purpose. In the context of borohydride reactions, spectroscopy has been used to study changes in pigment composition in biological complexes.

For example, the D1-D2-cytochrome b-559 reaction center complex of photosystem II was treated with borohydride. nih.gov By comparing the absorption spectra of the original complex with the borohydride-treated complex, researchers could identify specific changes. The results were consistent with the irreversible reduction of a pheophytin a molecule within the complex to what was most likely 13(1)-deoxo-13(1)-hydroxy-Pheo a. nih.gov This study demonstrated that the pheophytin molecule that underwent reduction was not involved in the primary charge separation process of photosynthesis, providing insight into the functional arrangement of the complex. nih.gov Such studies, while specific to a biological system, showcase how borohydride reactions can be used as a tool and how spectroscopy can elucidate the resulting structural changes, providing indirect evidence of reaction intermediates and products. nih.gov

Catalytic Applications of Potassium Borohydride

Catalytic Reduction Strategies

The efficacy of potassium borohydride (B1222165) as a reducing agent is greatly expanded when used in conjunction with catalytic systems. These strategies are broadly categorized based on the type of metal catalyst employed, which dictates the scope and nature of the reduction.

Transition metals are widely employed to catalyze reductions involving potassium borohydride. Noble metals such as platinum, ruthenium, rhodium, and palladium have shown significant catalytic activity. deswater.com For instance, a carbon nanotube-supported Ruthenium(0) catalyst (CNT@Ru(0)) has been utilized for the hydrolysis of KBH₄ to produce hydrogen. deswater.com This interest is driven by the high dehydrogenation temperature of KBH₄, making catalytic hydrolysis a more accessible pathway. deswater.com

In organic synthesis, transition metal catalysts enable selective reductions. Chiral N,N′-dioxide–scandium(III) complexes have been successfully used to catalyze the enantioselective 1,2-reduction of enones using KBH₄. acs.orgorganic-chemistry.orgorganic-chemistry.org This method provides access to optically active allylic alcohols in excellent yields and high enantioselectivities. acs.orgorganic-chemistry.org The catalytic system is noted for its tolerance to air and moisture, and its ability to function under mild reaction conditions. organic-chemistry.org

The combination of sodium borohydride, a related reducing agent, with transition metal salts can reduce a variety of functional groups including aldehydes, ketones, amides, and esters. rushim.ru While specific research on KBH₄ is distinct, these findings with NaBH₄ often provide a foundational understanding for similar systems.

The use of non-noble metal catalysts, such as iron, cobalt, and nickel, offers a more cost-effective and sustainable alternative to precious metal catalysts. deswater.com These metals have also sparked interest in the catalytic hydrolysis of KBH₄. deswater.com For example, a TiO₂-supported Ni-Mo-Ru–B catalyst has been synthesized for hydrogen production from KBH₄ hydrolysis. researchgate.net

Recent research has also explored surprising catalytic activities of other metals. An active and stable catalyst made of stainless steel and aluminum has been developed for this compound hydrolysis. d-nb.info This cobalt-free system demonstrates high activity in both batch and continuous systems, highlighting the potential of abundant and recyclable materials in catalysis. d-nb.info In some systems, iodine has been shown to functionally replace the need for a transition metal in the reduction of nitroarenes using KBH₄, where boron triiodide (BI₃) is generated in situ as the active reductant. chemrxiv.org

Development of Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems utilizing this compound can be classified as either heterogeneous or homogeneous, each with distinct advantages and applications.

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants. A key advantage of homogeneous catalysis is that the catalytic sites are readily accessible to the reacting molecules, often leading to high activity and selectivity under mild conditions. metu.edu.tr An example is the use of chiral N,N′-dioxide-metal complexes with KBH₄ for the asymmetric reduction of α-amino ketones. nih.gov These systems can operate efficiently in a solution, offering convenient operation and tolerance to water. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the reaction products. researchgate.net

Heterogeneous Catalysis , in contrast, utilizes a catalyst that is in a different phase from the reactants. rsc.org This typically involves a solid catalyst with liquid or gaseous reactants. The primary advantage of heterogeneous systems is the ease of catalyst separation and recovery, which allows for recycling and use in continuous processes. researchgate.net Examples include carbon nanotube supported-Ru(0) (CNT@Ru(0)) and TiO₂-supported Ni-Mo-Ru–B catalysts for KBH₄ hydrolysis. deswater.comresearchgate.net The development of these systems focuses on maximizing the active surface area and ensuring long-term stability. deswater.com

The table below summarizes key characteristics and examples of both systems.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same as reactantsDifferent from reactants
Advantages High activity and selectivity, mild conditions, good for mechanistic studiesEasy separation and recovery, suitable for continuous processes, high thermal stability
Disadvantages Difficult catalyst separation, potential for catalyst decompositionLower activity compared to homogeneous counterparts, potential for mass transfer limitations
Examples with KBH₄ Chiral N,N′-dioxide–Sc(III) complexes for enone reduction acs.orgCNT@Ru(0) for hydrolysis deswater.com, TiO₂@Ni-Mo-Ru–B for hydrolysis researchgate.net

Catalyst Support Materials and Their Influence on Activity

Commonly used support materials include various metal oxides and carbon-based materials. For instance, the activity of supported catalysts for the hydrolysis of sodium borohydride was found to decrease in the order Rh > Pt ≈ Ru ≫ Pd, regardless of the support used (γ-Al₂O₃, Sibunit carbon, or TiO₂). researchgate.net Among these, catalysts based on TiO₂ exhibited the highest activity. researchgate.net

Carbon nanotubes (CNTs) have been identified as a promising support for distributing metal catalysts due to their high surface area and chemical stability. deswater.com The CNT@Ru(0) catalyst, for example, showed a high hydrogen generation rate from KBH₄ hydrolysis. deswater.com The choice of support can also prevent the aggregation of metal nanoparticles, which can lead to a reduction in catalytic activity and lifespan. deswater.com

The interaction between the metal and the support is critical. Studies on gold catalysts supported on ceria-zirconia for CO oxidation have shown that the reducibility of the support strongly influences the catalytic activity. mdpi.com While this study did not use KBH₄, it highlights the fundamental principle that the support is not merely an inert carrier but an active component of the catalytic system. The nature of the support can alter the structure and composition of the active component precursor, leading to the formation of metal clusters with different reactive properties. researchgate.net

The following table details the effect of different support materials on catalytic activity in borohydride reductions.

Support MaterialActive MetalReactionInfluence on Activity
Carbon Nanotubes (CNT)Ruthenium (Ru)KBH₄ HydrolysisProvides good dispersion and stability for Ru nanoparticles, leading to high hydrogen generation rates. deswater.com
Titanium Dioxide (TiO₂)Rhodium (Rh)NaBH₄ HydrolysisShowed the highest activity compared to γ-Al₂O₃ and carbon supports, likely due to favorable metal-support interactions. researchgate.net
Titanium Dioxide (TiO₂)Ni-Mo-Ru-BKBH₄ HydrolysisActs as an effective support for the multi-metallic catalyst in hydrogen production. researchgate.net
Polymer Supports-Ketone ReductionThe stereochemical outcome of the reduction of ketones with KBH₄ was significantly affected by absorption into different polymers. rsc.org

Regioselectivity and Chemoselectivity in Catalyzed Reductions

Controlling the selectivity of a reaction is a primary goal in chemical synthesis. In reductions involving this compound, the choice of catalyst and reaction conditions can determine which functional group in a molecule is reduced (chemoselectivity) and at which position (regioselectivity).

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, KBH₄ is generally used for the reduction of aldehydes and ketones. rwchem.com However, in the presence of certain catalysts, its reducing power can be modulated. The catalytic enantioselective 1,2-reduction of α,β-unsaturated ketones (enones) is a prime example of achieving high chemoselectivity. acs.orgorganic-chemistry.org This reaction selectively reduces the carbonyl group to an alcohol, leaving the carbon-carbon double bond intact, a transformation that can be challenging to achieve with other reducing agents. acs.org

Regioselectivity deals with the preferential formation of one constitutional isomer over another. The reduction of enones mentioned above is also an example of regioselectivity, as the hydride attacks the carbonyl carbon (1,2-reduction) rather than the β-carbon of the double bond (1,4-reduction or conjugate addition). The regioselectivity of borohydride reductions can depend on the structure of the starting material, with aldehydes being more susceptible to attack at the carbonyl group than ketones. rushim.ru

The use of phase transfer catalysts, such as polyethylene glycol (PEG-400), can also influence the outcome of KBH₄ reductions. In the reduction of nitroarenes to azoxybenzenes in water, PEG-400 was used as a phase transfer catalyst, and the efficiency of the reduction was influenced by the electronic nature of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups promoted the formation of the desired products. researchgate.netnih.gov

The following table provides examples of selective reductions achieved with catalytic KBH₄ systems.

Reaction TypeSubstrateCatalyst SystemOutcomeSelectivity Type
Enone Reductionα,β-Unsaturated KetonesChiral N,N′-dioxide–Sc(III) complexOptically active allylic alcoholsChemoselective (C=O over C=C) and Regioselective (1,2-reduction) acs.orgorganic-chemistry.org
Nitroarene ReductionNitroarenesPEG-400 (Phase Transfer Catalyst)AzoxybenzenesChemoselective (nitro group reduction) researchgate.netnih.gov
Ketone Reduction3β-hydroxy-5α-cholestan-6-onePolymer supportsVarying ratios of 6α-alcoholStereoselective rsc.org

Potassium Borohydride in Asymmetric Synthesis

Enantioselective Reduction of Prochiral Substrates

The conversion of flat, prochiral molecules such as ketones and enones into three-dimensional, chiral alcohols with a high degree of enantiomeric excess (ee) is a pivotal transformation. Potassium borohydride (B1222165), in conjunction with chiral catalysts, has emerged as an effective reagent for these stereoselective reductions.

Asymmetric 1,2-Reduction of Enones and Ketones

The catalytic enantioselective 1,2-reduction of α,β-unsaturated ketones (enones) and other prochiral ketones using potassium borohydride represents a significant advancement in asymmetric catalysis. rsc.orgorganic-chemistry.org This method provides access to valuable chiral allylic and secondary alcohols, which are key building blocks in the synthesis of numerous natural products and pharmaceuticals. acs.org A notable breakthrough in this area is the use of chiral N,N'-dioxide-scandium(III) complexes as catalysts. organic-chemistry.org This system has proven to be highly efficient, affording optically active alcohols in excellent yields and with high enantioselectivities under mild reaction conditions. rsc.orgorganic-chemistry.org

The success of these reactions is often dependent on the specific chiral ligand, the metal salt, and the reaction conditions. For instance, the use of an aqueous solution of this compound has been shown to be crucial for achieving high enantioselectivity and reaction rates. organic-chemistry.org Water is believed to play a key role by accelerating the reaction, enhancing the solubility of the reductant, and facilitating proton transfer. organic-chemistry.org

The substrate scope for this transformation is broad, encompassing a variety of α,β-unsaturated ketones and saturated ketones, demonstrating the versatility of the this compound-chiral catalyst system. organic-chemistry.org

Table 1: Enantioselective 1,2-Reduction of Various Enones and Ketones with KBH₄ Catalyzed by a Chiral N,N'-Dioxide-Sc(III) Complex organic-chemistry.org

EntrySubstrateProductYield (%)ee (%)
1(E)-4-Phenylbut-3-en-2-one(R)-4-Phenylbut-3-en-2-ol9992
2(E)-Chalcone(R)-1,3-Diphenylprop-2-en-1-ol9991
3(E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-one(R)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-ol9995
4(E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one(R)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-ol9988
5(E)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one(R)-1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-ol9993
6Acetophenone(R)-1-Phenylethan-1-ol9985
71-(4-Methoxyphenyl)ethan-1-one(R)-1-(4-Methoxyphenyl)ethan-1-ol9990
81-(4-Nitrophenyl)ethan-1-one(R)-1-(4-Nitrophenyl)ethan-1-ol9975
9Propiophenone(R)-1-Phenylpropan-1-ol9989
10Indan-1-one(R)-2,3-Dihydro-1H-inden-1-ol9986

Enantioselective Synthesis of Chiral β-Amino Alcohols

Chiral β-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules and are valuable chiral auxiliaries in asymmetric synthesis. A prominent method for their preparation involves the enantioselective reduction of α-amino ketones. This compound, when used with a suitable chiral catalyst, can effectively reduce the carbonyl group of an α-amino ketone to furnish the corresponding chiral β-amino alcohol with high stereocontrol.

Research has demonstrated that chiral N,N'-dioxide-metal complexes can catalyze the efficient enantioselective reduction of both secondary and primary α-amino ketones using a this compound solution. This catalytic system is advantageous due to its operational simplicity and its tolerance to water, eliminating the need for basic additives.

Chiral Catalyst Design and Optimization

The development of highly effective chiral catalysts is paramount to achieving high levels of enantioselectivity in this compound reductions. The design of these catalysts often involves the creation of a well-defined chiral environment around a metal center, which then activates the substrate and directs the approach of the hydride nucleophile.

N,N'-Dioxide-Metal Complex Catalysts

A significant class of catalysts for these asymmetric reductions are complexes formed between chiral N,N'-dioxides and various metal salts, particularly those of scandium(III). organic-chemistry.org These ligands are typically derived from readily available chiral amino acids, making them accessible and tunable. The C2-symmetric nature of many of these ligands is a key feature in creating a highly ordered and predictable chiral pocket. The optimization of the ligand structure, including the steric and electronic properties of the substituents on the amino acid backbone and the amide nitrogen, is crucial for maximizing enantioselectivity. The choice of the metal ion is also critical, as it influences the Lewis acidity of the complex and its coordination geometry.

Chiral Lewis Acid Catalysis

The catalytic action of the N,N'-dioxide-metal complexes falls under the broader category of chiral Lewis acid catalysis. The metal ion, such as Sc(III), functions as a Lewis acid, coordinating to the carbonyl oxygen of the ketone or enone substrate. This coordination activates the carbonyl group towards nucleophilic attack by the borohydride. The chiral N,N'-dioxide ligand, bound to the metal center, creates a stereochemically defined environment that dictates the facial selectivity of the hydride delivery from the this compound. The development of highly efficient and water-tolerant chiral Lewis acid catalysts is a key objective, as the low solubility of metal borohydrides in aprotic solvents can often hinder these reactions. acs.org

Mechanistic Models for Chiral Induction

Understanding the mechanism by which the chiral catalyst transfers its stereochemical information to the product is essential for the rational design of new and improved catalytic systems. For the enantioselective 1,2-reduction of enones catalyzed by chiral N,N'-dioxide-scandium(III) complexes with this compound, a plausible mechanistic model has been proposed. organic-chemistry.org

The proposed mechanism involves the following key steps:

Catalyst Activation: The chiral N,N'-dioxide ligand coordinates to the Sc(III) metal center to form the active chiral Lewis acid catalyst.

Substrate Coordination: The enone substrate coordinates to the scandium center of the catalyst in a bidentate fashion through the carbonyl oxygen and the carbon-carbon double bond. This coordination geometry is influenced by the steric and electronic properties of the chiral ligand.

Stereoselective Hydride Attack: The this compound, or a derivative formed in situ, then delivers a hydride ion to the carbonyl carbon. The chiral ligand effectively shields one face of the coordinated enone, forcing the hydride to attack from the less sterically hindered face. This directed attack is the origin of the high enantioselectivity.

Protonation and Product Release: Subsequent protonation of the resulting scandium alkoxide, facilitated by the aqueous medium, releases the chiral allylic alcohol and regenerates the catalyst for the next cycle.

This model highlights the crucial role of the ternary complex formed between the chiral Lewis acid, the substrate, and the reducing agent in determining the stereochemical outcome of the reaction. The well-defined coordination sphere created by the chiral N,N'-dioxide ligand is the key element in achieving effective chiral induction.

Hydrogen Generation and Storage Research Utilizing Potassium Borohydride

Hydrolysis Reaction for On-Demand Hydrogen Production

The hydrolysis of potassium borohydride (B1222165) is a chemical reaction with water to produce hydrogen gas and potassium metaborate (B1245444), as shown in the following equation:

KBH₄ + 2H₂O → KBO₂ + 4H₂

This reaction is advantageous because it can generate four moles of hydrogen for every mole of KBH₄, with two moles coming from the borohydride itself and two from the water. mdpi.com The reaction is typically slow under neutral conditions, necessitating the use of catalysts to achieve practical hydrogen generation rates for on-demand applications. tandfonline.comtandfonline.com In acidic solutions, the hydrolysis is rapid and quantitative. semanticscholar.org

Various catalysts have been investigated to accelerate the hydrolysis of KBH₄. Transition metals such as ruthenium, platinum, rhodium, palladium, iron, cobalt, and nickel have shown significant catalytic activity. deswater.com The choice of catalyst and support material is crucial for maximizing the hydrogen generation rate (HGR) and minimizing the activation energy (Ea) of the reaction.

Recent studies have explored novel catalyst formulations. For instance, a carbon nanotube-supported Ruthenium(0) catalyst (CNT@Ru(0)) demonstrated a very high hydrogen generation rate of 86,264.85 mL min⁻¹ g⁻¹ with a low activation energy of 30.18 kJ mol⁻¹. deswater.com Another study utilized a TiO₂-supported ruthenium catalyst, which achieved an HGR as high as 137,423.9 mL min⁻¹ g⁻¹ at 30°C, with an apparent activation energy calculated as 55.48 kJ mol⁻¹. chalcogen.ro Non-noble metal catalysts, such as nanoporous nickel-chromium (NiCr) and nickel-vanadium (NiV) alloys, have also been proven effective, yielding HGRs of 68.9 L·min⁻¹·g⁻¹ and 76.5 L·min⁻¹·g⁻¹ respectively under optimized conditions. mdpi.com

Kinetic Data for Catalytic Hydrolysis of Potassium Borohydride
Catalyst SystemHydrogen Generation Rate (HGR)Activation Energy (Ea)Reference
CNT@Ru(0)86,264.85 mL min⁻¹ g⁻¹30.18 kJ mol⁻¹ deswater.com
Ru/TiO₂137,423.9 mL min⁻¹ g⁻¹55.48 kJ mol⁻¹ chalcogen.ro
Boric Acid (H₃BO₃)2.21 L/min (max volumetric flow rate)20.31 kJ mol⁻¹ tandfonline.com
Nanoporous NiV Alloy76.5 L min⁻¹ g⁻¹Not specified mdpi.com
Aqueous Solution (Self-hydrolysis)Not specified14,700 kJ/mol researchgate.net

Several key factors influence the rate and efficiency of hydrogen production from the hydrolysis of this compound. These parameters must be carefully controlled to optimize the design of hydrogen generators.

Temperature: The hydrogen generation rate increases significantly with temperature. researchgate.net For the CNT@Ru(0) catalyst, increasing the temperature from 20°C to 50°C reduced the reaction completion time from 23.01 minutes to just 2.16 minutes. deswater.com This is because temperature is directly related to the reaction kinetics. mdpi.com

Catalyst Amount: Increasing the amount of catalyst generally increases the hydrogen production rate by providing more active sites for the reaction. mdpi.comchalcogen.ro However, an excess of catalyst can lead to issues where the catalyst surface is coated by the byproduct, potassium metaborate, which can slow mass transfer and reduce catalytic activity over time. mdpi.com

KBH₄ Concentration: The effect of KBH₄ concentration can be complex. While a higher concentration provides more fuel, some studies have reported a decrease in the hydrogen generation rate at very high borohydride concentrations. chalcogen.ro

pH (Alkaline/Acidic Concentration): this compound is stable in alkaline solutions, and increasing the concentration of a base like potassium hydroxide (B78521) (KOH) slows down the hydrolysis reaction. mdpi.comdeswater.com Conversely, the addition of an acid increases the hydrogen production rate by increasing the concentration of protons available to react. tandfonline.comtandfonline.com In acidic mediums, the BH₄⁻ ion reacts with both water and H⁺ ions, facilitating easier hydrogen production. researchgate.net

Effect of Temperature on KBH₄ Hydrolysis with CNT@Ru(0) Catalyst
Temperature (°C)Reaction Completion Time (min)Hydrogen Production Rate (mL/min·gcat)Reference
2023.0135,865.87 deswater.com
308.0386,264.85 deswater.com
403.97136,566.21 deswater.com
502.16332,449.06 deswater.com

Thermolytic Dehydrogenation Approaches

Besides hydrolysis, hydrogen can also be released from this compound through thermal decomposition, or thermolysis. deswater.com This process involves heating the compound to high temperatures to break it down. Research into this area includes the in situ thermal decomposition of KBH₄ powder, which when heated from room temperature to 600°C, yields borophene nanosheets. mdpi.com While this particular study focused on materials synthesis, the underlying process is a dehydrogenation reaction. The high temperatures required for thermolysis present a significant challenge for its use in portable hydrogen storage applications compared to the milder conditions of catalytic hydrolysis. deswater.com

This compound as a Chemical Energy Carrier in Fuel Cell Technologies

This compound is a promising fuel for a subcategory of alkaline fuel cells known as direct borohydride fuel cells (DBFCs). wikipedia.org In these systems, an aqueous solution of KBH₄ is used directly as the fuel, eliminating the need for a separate hydrogen generation and storage system.

In a DBFC, this compound is oxidized at the anode, and an oxidant, such as air, oxygen, or hydrogen peroxide, is reduced at the cathode to produce electricity. wikipedia.org DBFCs are attractive due to their high operating potential and potential for lower costs, as they may not require expensive platinum catalysts. wikipedia.org The direct use of a liquid fuel like a KBH₄ solution is particularly advantageous for portable applications due to its higher volumetric energy density compared to compressed hydrogen gas. illinois.edu

The main challenge in DBFCs is managing the competing hydrolysis reaction at the anode, where KBH₄ reacts with water to produce hydrogen gas. This parasitic reaction reduces the fuel cell's efficiency as it consumes fuel without generating electricity. soton.ac.uk Therefore, a key area of research is the development of anode catalysts that are highly selective for the direct oxidation of borohydride over its hydrolysis. soton.ac.uk

The design of the anode flow channels is especially important because the simultaneous generation of hydrogen gas from the parasitic hydrolysis reaction creates a two-phase (liquid-gas) flow. illinois.edu This two-phase flow can cause non-uniformity in the fuel distribution across the cells and within the channels of a single cell. illinois.edu Computational fluid dynamics (CFD) models have been developed to analyze the flow of ionic this compound fuel and an oxidizer through a fuel cell. purdue.edu These models help in designing flow fields and manifolds that can accommodate the two-phase flow, minimize pressure drop, and ensure each cell in the stack receives an adequate and uniform supply of fuel to produce power effectively. illinois.edupurdue.edu One study showed that a test cell could be scaled up to a 15-cell stack with a flow rate of 115 ml/min, with the design of the flow channels being a key factor for accommodating even larger, high-power stacks. purdue.edu

Regeneration Strategies for Borate (B1201080) By-products

The widespread application of this compound (KBH₄) as a hydrogen carrier is contingent upon the efficient and economical regeneration of its borate by-products, primarily potassium metaborate (KBO₂). The development of viable regeneration processes is a critical area of research, focusing on closing the material loop and enhancing the sustainability of borohydride-based hydrogen storage systems. Several strategies are being explored, broadly categorized into thermochemical, mechano-chemical, and electrochemical methods.

Mechano-chemical methods offer an alternative route that can proceed at or near ambient temperatures. This technique employs mechanical energy, typically through high-energy ball milling, to drive the chemical reduction of borates. Saline hydrides like magnesium hydride (MgH₂) have been demonstrated to be effective reducing agents in this process. Research has shown that the yield of this compound can reach 100% with an excess of the reducing agent. researchgate.net The efficiency of the mechano-chemical process is highly dependent on factors such as milling time, ball-to-powder ratio, and the presence of any catalysts or additives.

Electrochemical regeneration is considered a promising pathway due to its potential for higher energy efficiency and cleaner processing. researchgate.net This approach involves the electrochemical reduction of borate ions (BO₂⁻) to borohydride ions (BH₄⁻) in an electrolytic cell. energy.govubc.caencyclopedia.pub Research in this area has explored various electrode materials and electrolytic compositions to optimize the conversion efficiency. researchgate.net While the electrochemical regeneration of sodium borohydride has been more extensively studied, the underlying principles are applicable to this compound. ubc.caencyclopedia.pub The development of efficient and stable electrode materials that can facilitate the multi-electron transfer required for the B-O to B-H bond conversion remains a key challenge. energy.gov

A significant focus of regeneration research is the direct recycling of the hydrolysis by-product, potassium metaborate. One proposed pathway involves the conversion of the metaborate to boric acid, which can then be esterified to form trimethyl borate. acs.orgresearchgate.net This intermediate can subsequently be reacted with a hydride source to regenerate the borohydride, aligning with modified versions of the established Brown-Schlesinger process. acs.orgmdpi.com The integration of these regeneration steps into a closed-loop system is essential for the economic viability of this compound as a large-scale energy carrier. mdpi.com

Table 1: Comparison of Regeneration Strategies for Borate By-products

Regeneration StrategyDescriptionKey AdvantagesKey Challenges
ThermochemicalHigh-temperature reduction of borates using reducing agents like Mg or MgH₂.Can achieve high conversion yields.High energy consumption, requires high temperatures and pressures.
Mechano-chemicalReduction of borates via mechanical energy (e.g., ball milling) with reducing agents.Can operate at or near room temperature, potentially lower energy input than thermochemical methods. researchgate.netRequires separation of the product from by-products and unreacted agents; can be a multi-step process. mdpi.com
ElectrochemicalDirect electrochemical reduction of borate ions to borohydride ions in an electrolytic cell. energy.govubc.caPotentially high energy efficiency, cleaner process with fewer by-products. researchgate.netRequires development of efficient and durable electrode materials; lower conversion efficiencies reported so far. encyclopedia.pub

Performance Evaluation of this compound in Energy Storage Systems

The rate of hydrogen generation from this compound solutions is a critical performance parameter. The hydrolysis reaction is typically slow at room temperature and requires a catalyst to achieve practical hydrogen production rates. deswater.com A variety of transition metal catalysts, including those based on ruthenium, platinum, and nickel, have been investigated to accelerate this reaction. deswater.com Research has demonstrated that the catalytic activity can be significantly enhanced by supporting the metal nanoparticles on high-surface-area materials like carbon nanotubes. For instance, a carbon nanotube-supported ruthenium(0) catalyst has been shown to achieve a high hydrogen generation rate from this compound hydrolysis. deswater.com The rate of hydrogen generation is also influenced by factors such as temperature and the concentration of this compound and any stabilizing agents like potassium hydroxide. deswater.com

When integrated into a fuel cell system, such as a direct borohydride fuel cell (DBFC), the performance is evaluated based on the cell's power density and voltage. nih.govresearchgate.netbohrium.comrsc.orgsoton.ac.uk In a DBFC, the borohydride is directly oxidized at the anode. The choice of membrane is crucial in these systems to prevent crossover of the borohydride fuel to the cathode, which would lead to a loss in efficiency. nih.gov While much of the DBFC research has focused on sodium borohydride, the principles are directly applicable to this compound.

Table 2: Performance Metrics of this compound in Hydrogen Generation

Performance MetricReported Values/FindingsInfluencing Factors
Theoretical Hydrogen Capacity (Gravimetric)7.5 wt% nih.govStoichiometry of the borohydride compound.
Catalytic Hydrogen Generation RateUp to 86,264.85 mL min⁻¹ gcat⁻¹ reported with a CNT@Ru(0) catalyst. deswater.comCatalyst type and loading, temperature, KBH₄ concentration, pH. deswater.com
Activation Energy for HydrolysisAs low as 30.18 kJ mol⁻¹ with a CNT@Ru(0) catalyst. deswater.comCatalyst used. deswater.com
System Energy DensityConsidered favorable for applications like shipping, but dependent on the complete system including water and by-product storage. kit.eduresearchgate.netConcentration of KBH₄ solution, storage of water and by-products. cder.dz

Applications in Advanced Materials and Nanomaterial Synthesis

Synthesis of Boron-Based Nanomaterials

Potassium borohydride (B1222165) is a key precursor in the synthesis of novel boron-based nanomaterials, most notably borophene, a two-dimensional allotrope of boron with exceptional electronic and mechanical properties.

A significant application of potassium borohydride is in the synthesis of borophene nanosheets through thermal decomposition. A novel and scalable method involves the in-situ thermal decomposition of this compound in a substrate-free environment. nih.govmdpi.com This process yields hydrogenated borophene with excellent crystallinity, uniformity, and continuity. nih.gov

In a typical chemical vapor deposition (CVD) system, KBH₄ powder is heated, leading to its decomposition and the subsequent formation of borophene nanosheets. nih.govmdpi.com Optimal growth conditions have been identified to produce high-quality semiconducting-phase α′-4H-borophene nanosheets. nih.gov The resulting borophene exhibits excellent flatness and continuity, with an average thickness of approximately 3.7 nm. mdpi.com

ParameterOptimal ConditionReference
Temperature600 °C nih.gov
Duration120 minutes nih.gov
AtmosphereLow-pressure, high-purity hydrogen nih.gov

This method represents a significant advancement in borophene fabrication, offering a scalable route to produce this revolutionary 2D material. nih.gov

While the direct use of this compound as the primary boron source for a wide range of boron-containing nanostructures is still an emerging area of research, its related compounds and the elemental potassium derived from it play roles in the synthesis of other boron-based nanomaterials. For instance, in the synthesis of boron nitride nanotubes (BNNTs), potassium-based compounds can act as catalysts. The presence of potassium can facilitate the formation of BNNTs at lower temperatures than traditional methods. scispace.com

Furthermore, the longitudinal splitting of boron nitride nanotubes to form boron nitride nanoribbons (BNNRs) can be induced by potassium intercalation. dtic.milnih.gov This process involves heating BNNTs with potassium metal, leading to the insertion of potassium atoms between the layers of the nanotubes, which ultimately causes them to unzip into ribbons. dtic.mil While this does not use KBH₄ directly, it highlights the utility of potassium in manipulating boron nitride nanostructures.

Research into borohydride compounds, such as sodium borohydride, for the synthesis of boron quantum dots has been reported in patents, suggesting a potential avenue for the application of this compound in the future. google.com

Preparation of Metal Nanoparticles

This compound is widely employed as a reducing agent in the chemical synthesis of metal nanoparticles from their corresponding metal salts. sigmaaldrich.comacs.org This method is favored for its efficiency and the ability to produce nanoparticles with controlled characteristics.

The fundamental principle behind the synthesis of metal nanoparticles using this compound is the reduction of metal ions in a solution. KBH₄ provides hydride ions (H⁻) that act as strong reducing agents, converting metal cations (Mⁿ⁺) to their zero-valent state (M⁰), which then nucleate and grow into nanoparticles. This technique has been successfully used to prepare amorphous metallic powders and various metal nanoparticles. acs.org For example, copper nanoparticles can be synthesized by the reduction of copper salts with KBH₄. sigmaaldrich.com

The size and shape of the resulting metal nanoparticles can be meticulously controlled by adjusting various reaction parameters. This control is crucial as the properties of nanoparticles are highly dependent on their dimensions and morphology.

Key parameters that influence the final nanoparticle characteristics include:

Reactant Concentrations: The ratio of the metal precursor to this compound affects the nucleation and growth kinetics.

Temperature: Reaction temperature influences the rate of reduction and particle growth.

pH of the solution: The pH can affect the reduction potential of the borohydride and the stability of the nanoparticles.

Capping Agents/Stabilizers: The presence of surfactants or polymers can prevent nanoparticle aggregation and direct the growth of specific shapes.

By carefully manipulating these factors, it is possible to synthesize metal nanoparticles with desired sizes and morphologies, such as spheres, rods, or other complex structures.

Formation of Metal Borides for Specific Applications

This compound serves not only as a reducing agent but also as a boron source for the synthesis of metal borides. These materials exhibit a range of valuable properties, including high hardness, excellent conductivity, and catalytic activity, making them suitable for various industrial applications.

The synthesis of metal borides using KBH₄ can be achieved through solid-state reactions. acs.org This often involves the reduction of metal halides or oxides by this compound at elevated temperatures. acs.org For instance, amorphous cobalt-boron nanoparticles have been produced via borohydride reduction. researchgate.net The resulting powders can be amorphous, and subsequent annealing may be required to achieve a crystalline structure. acs.org The stoichiometry of the final metal boride product (e.g., Ni₃B, Ni₂B) can be tuned by adjusting the ratio of the metal precursor to the borohydride. acs.org

Nanostructured metal borides are of particular interest due to their enhanced properties at the nanoscale. They find applications in:

Catalysis: As catalysts or catalyst precursors for various chemical reactions.

Hard Coatings: For applications requiring wear resistance.

Magnetic Materials: For data storage and other magnetic applications. researchgate.net

Theoretical and Computational Studies on Potassium Borohydride Reactivity

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the borohydride (B1222165) anion (BH4⁻) and how its electronic structure is influenced by the potassium cation (K⁺) and its surrounding environment. These calculations solve the Schrödinger equation for the molecule to determine the wavefunctions of its electrons, which in turn dictate its structure, energy, and reactivity. northwestern.edu

Studies on aqueous borohydride solutions have revealed significant insights into solvent effects. rsc.orgresearchgate.net First-principles theory combined with X-ray absorption spectroscopy shows that in an aqueous environment, dihydrogen bonds form between the borohydride and surrounding water molecules. rsc.org This interaction weakens the covalent boron-hydrogen (B-H) bonds. rsc.orgresearchgate.net Furthermore, the presence of water localizes the highly excited molecular orbitals of the borohydride anion. This localization leads to more intense transitions to excited states with p-character, resulting in sharp absorption features that are not typical for tetrahedral molecules in the solid state. rsc.org Simulations indicate that water molecules preferentially associate with the borohydride anion at its tetrahedral corners and edges. researchgate.net

Table 1: Calculated Effects of Hydration on Borohydride Electronic Structure

Property Solid State (e.g., NaBH4) Aqueous Solution Consequence of Hydration
Primary Interaction Ionic bonding with cation Dihydrogen bonding with water Weakening of B-H covalent bonds
Absorption Feature Broader absorption peak Narrow, sharp absorption peak Altered transition probabilities
Energy Shift Higher energy absorption Shift to lower energy Stabilized excited states
Molecular Orbitals Diffuse electron density Localized excited orbitals Increased intensity of p-character transitions

This table is generated based on findings from studies on aqueous sodium borohydride, which are considered analogous to potassium borohydride solutions. rsc.orgresearchgate.net

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical reactions. For this compound, ab initio MD, where forces are calculated from quantum mechanics on the fly, is particularly powerful for exploring complex reaction landscapes like hydrolysis.

Simulations of the uncatalyzed hydrolysis of sodium borohydride, which serves as a model for KBH4, have been used to identify elementary reaction steps. utexas.edu High-temperature MD can reveal potential reaction pathways, which are then refined using methods like the Nudged Elastic Band (NEB) to find the minimum energy paths and transition states at 0 K. utexas.edu These studies show that the aqueous environment plays a critical role in mediating hydrogen-transfer reactions. utexas.edu

Accelerated MD, coupled with network analysis, offers an automated approach to map complex surface reaction pathways, which is relevant for understanding the catalytic decomposition of borohydrides for hydrogen release. nih.gov This methodology allows for the statistical sampling of reactions that would otherwise occur on timescales inaccessible to standard MD simulations. nih.gov By converting MD trajectories into directed graphs, dominant reaction networks can be identified, revealing the most energetically favorable routes for product formation. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, offering a balance between accuracy and computational cost. imist.ma It has been instrumental in predicting reaction mechanisms involving borohydrides, particularly in the fields of hydrogen storage and electrochemistry. imist.marsc.org

In the context of hydrogen storage, DFT is used to study the thermochemical feasibility of various mechanistic pathways that lead to the formation of different boron clusters during thermal decomposition. researchgate.net These studies have shown that for smaller boron clusters (up to 5 atoms), the preferred mechanism involves the addition of BH4⁻ or BH3 followed by the loss of H2 or H⁻. For larger clusters, fusion reactions become the dominant pathway. researchgate.net Such computational work helps identify key intermediates and branching points that determine the final products, offering a path to optimize conditions for desirable hydrogen storage materials like B12H12²⁻. researchgate.net

Table 2: DFT-Predicted Mechanisms for Borohydride Cluster Formation

Cluster Size Dominant Mechanism Key Steps
Small (≤ 5 Boron Atoms) Addition of BHx Species 1. Addition of BH4⁻ or BH32. Elimination of H2 or H⁻
Large (> 5 Boron Atoms) Fusion Reactions 1. Combination of smaller clusters2. Elimination of H2 or H⁻

This data is derived from systematic computational studies on borohydride decomposition pathways. researchgate.net

Prediction of Spectroscopic Signatures for Characterization

Computational methods are crucial for interpreting experimental spectra and predicting the spectroscopic signatures of new or uncharacterized materials. Quantum chemical calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.gov

For borohydride compounds, NMR spectroscopy is particularly powerful due to the presence of NMR-active nuclei like ¹¹B and ¹⁰B. wikipedia.org Theoretical calculations are used to support the characterization of novel potassium-containing borohydrides. For instance, in the characterization of potassium fluoroborohydrides, K(BHₓF₄₋ₓ), solid-state NMR was used to identify the formation of different anions. nih.gov Similarly, the vibrational and NMR spectra of a new potassium scandium borohydride, KSc(BH4)4, were shown to be consistent with the computationally derived structural model. unige.ch

The link between electronic structure calculations and spectroscopy is also direct. researchgate.net As mentioned previously, calculations of the electronic structure of aqueous borohydride explain the features observed in its X-ray absorption spectrum, attributing a sharp peak to the formation of dihydrogen bonds with water, which is a feature that distinguishes it from solid-state borohydrides. rsc.orgresearchgate.net This predictive capability is essential for identifying reaction intermediates and understanding how the local environment affects the properties of the borohydride anion.

Green Chemistry and Sustainability Research with Potassium Borohydride

Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles has led to the development of more sustainable methods for producing potassium borohydride (B1222165), minimizing the use of hazardous solvents and reducing energy consumption.

One promising approach is mechanochemistry , which involves the use of mechanical force to induce chemical reactions. This solvent-free method offers a more environmentally friendly alternative to traditional synthesis routes. For instance, potassium borohydride can be synthesized through the ball milling of saline hydrides with dehydrated borates at ambient temperatures. deswater.comresearchgate.net Magnesium hydride has been identified as a particularly effective reactant in this process, with the potential to achieve a 100% yield of this compound when an excess of magnesium hydride is used. researchgate.net

Another method involves the reaction of sodium borohydride with potassium hydroxide (B78521) in a suitable solvent. deswater.com The selection of the solvent and reactants can be optimized to precipitate this compound while the sodium byproducts remain in solution, allowing for efficient separation. google.com

Key Features of Environmentally Benign Synthetic Routes for this compound:

Synthesis MethodKey FeaturesAdvantages
Mechanochemistry (Ball Milling) Solvent-free reaction of saline hydrides (e.g., MgH₂) with dehydrated borates. deswater.comresearchgate.netEnvironmentally friendly, avoids hazardous solvents, can achieve high yields. researchgate.net
Reaction with Potassium Compounds Reaction of sodium borohydride with a potassium compound (e.g., potassium hydroxide) in a solvent. deswater.comgoogle.comAllows for precipitation and easy separation of the desired product. google.com

Sustainable Applications in Industrial Processes

This compound's utility as a powerful and selective reducing agent makes it valuable in various industrial applications that align with sustainability goals. imarcgroup.comjustdial.com

In the pulp and paper industry , the addition of this compound to the cooking liquor during the kraft pulping process has been shown to increase pulp yield. researchgate.net It acts as a protective agent for cellulose and hemicellulose, slowing down peeling reactions and resulting in a higher yield of pulp. researchgate.net

As a hydrogen storage material , this compound is a key component in the development of clean energy technologies. imarcgroup.comrwchem.comkit.edu It can release hydrogen through hydrolysis, a reaction with water, to power fuel cells. kit.edu This application is particularly relevant for sectors like maritime shipping, where non-fossil fuels are urgently needed to reduce the industry's environmental impact. kit.edu

Furthermore, its role as a reducing agent in organic synthesis is crucial for the production of pharmaceuticals and fine chemicals. rwchem.comjustdial.com Its ability to selectively reduce certain functional groups is advantageous in the synthesis of complex molecules. justdial.com Research has demonstrated its effectiveness in the reduction of nitroarenes to azoxybenzenes in water, offering a more environmentally friendly alternative to reactions that traditionally use organic solvents and heavy metal catalysts. mdpi.com

Sustainable Industrial Applications of this compound:

Industrial SectorApplicationSustainability Benefit
Pulp and Paper Additive in kraft pulping liquor. researchgate.netIncreased pulp yield, more efficient use of raw materials. researchgate.net
Clean Energy Hydrogen storage for fuel cells. imarcgroup.comrwchem.comkit.eduCarbon-free energy carrier, contributing to a hydrogen economy. kit.edursc.orgbgu.ac.il
Organic Synthesis Selective reducing agent. rwchem.comjustdial.comEnables cleaner reaction pathways, such as reductions in aqueous solutions, minimizing the use of hazardous solvents. mdpi.com
Materials Science Synthesis of nanomaterials and metal nanoparticles. rwchem.comPrecursor for advanced materials with unique properties. rwchem.com

Waste Minimization and By-product Utilization

A key aspect of green chemistry is the minimization of waste and the efficient utilization of by-products. In the context of this compound, this is particularly evident in its application for hydrogen generation.

The primary by-product of the hydrolysis of this compound for hydrogen production is potassium metaborate (B1245444) (KBO₂). kit.edu For this technology to be economically viable and truly sustainable, the recycling of this metaborate back into borohydride is crucial. uva.nl Research is ongoing to develop cost-effective and energy-efficient methods for this regeneration process, which would create a closed-loop, carbon-free energy cycle. kit.edu

When used as a reducing agent in organic synthesis, such as in the reduction of nitroarenes, the by-products are often low in toxicity. For example, the use of this compound with iodine for nitroarene reduction results in the formation of boric acid and potassium iodide upon workup, which are considered to have low toxicity. chemrxiv.org

Bio-based Supports and Renewable Resource Integration

Integrating renewable resources into chemical processes is a fundamental principle of sustainability. Research has shown that bio-based materials can be effectively used as supports for catalysts in reactions involving this compound.

One notable example is the use of chitosan , an abundant and renewable biopolymer derived from shrimp shells, as a catalyst support for the hydrolysis of this compound. rsc.orgbgu.ac.il Chitosan spheres can encapsulate active catalyst species, such as cobalt, providing a stable and flexible support that can withstand the high pH conditions of the reaction. rsc.orgbgu.ac.ilrsc.org This bio-based support system offers several advantages:

It utilizes a renewable and abundant resource. rsc.orgbgu.ac.il

The preparation is simple and can be done under ambient conditions. rsc.orgbgu.ac.il

The flexible nature of the chitosan spheres outperforms traditional porous oxide supports. rsc.orgbgu.ac.il

This integration of a bio-based polymer not only enhances the efficiency and stability of the catalytic process but also contributes to a more sustainable and circular economy by finding valuable applications for what might otherwise be waste material.

Emerging Research Areas and Future Perspectives in Potassium Borohydride Chemistry

Flow Chemistry Applications

The use of potassium borohydride (B1222165) in continuous flow chemistry is a burgeoning area of research, offering significant advantages over traditional batch processing, including improved safety, scalability, and process control. A primary application in this domain is the reduction of various functional groups.

One of the most straightforward approaches for carbonyl reductions in continuous-flow setups involves passing a solution of the substrate through a packed-bed reactor containing a supported borohydride species. thieme-connect.com While effective, the cost of these supported reagents has spurred investigations into more economical alternatives. thieme-connect.com

Although many studies in flow chemistry have utilized the more common sodium borohydride, the principles and setups are often adaptable for potassium borohydride, especially where solubility or reactivity differences are advantageous. For instance, in the semi-continuous synthesis of the HIV drug Lamivudine, an ester functionality was reduced by mixing a nucleoside precursor with a borohydride solution in a mixing chip, followed by passage through another reactor, achieving a high yield in a short residence time. thieme-connect.com While this specific example used sodium borohydride, it demonstrates the potential of borohydride reagents in the continuous synthesis of pharmaceuticals. thieme-connect.comarkat-usa.org

Another area of interest is the use of this compound in combination with other reagents under continuous processing conditions. For example, the reduction of esters to alcohols has been successfully achieved using this compound with lithium chloride under microwave irradiation in a solvent-free system, a technique amenable to continuous flow adaptation. researchgate.net

ApplicationKey FindingsPotential Advantages in Flow Chemistry
Reduction of Aldehydes and KetonesCan be performed in packed-bed reactors with supported borohydride. thieme-connect.comImproved safety, easier work-up, and potential for automation.
Ester ReductionsDemonstrated with borohydride reagents in multi-step pharmaceutical synthesis. thieme-connect.com KBH₄/LiCl system effective under microwave irradiation. researchgate.netPrecise temperature control, shorter reaction times, and enhanced scalability.
Pharmaceutical SynthesisBorohydride reductions are a key step in the synthesis of various active pharmaceutical ingredients (APIs). arkat-usa.orgnih.govIncreased process safety, higher yields, and consistent product quality.

Advanced Electrochemical Applications

This compound is a compound of significant interest in the field of electrochemistry, primarily due to its high hydrogen content and its ability to undergo electrochemical oxidation. rwchem.com These properties make it a promising candidate for applications in energy storage and conversion systems.

The electrochemical oxidation of borohydride has been studied on various electrode materials, with gold and silver showing promise for achieving a more complete oxidation, thereby maximizing the energy output. utexas.eduresearchgate.net The kinetics of this process are complex, involving multiple electron-transfer steps and the presence of unstable intermediates. utexas.edu

Beyond direct fuel cells, this compound is also being investigated for electrochemical hydrogen generation. In this approach, an electrochemical cell is used to control the oxidation of borohydride at the anode, while water is reduced at the cathode to produce hydrogen gas. researchgate.net This method offers the potential for precise control over the rate of hydrogen production, which is a significant advantage over conventional catalytic hydrolysis. researchgate.net

Electrochemical ApplicationOperating PrincipleKey Research Findings
Direct Borohydride Fuel Cells (DBFCs)Direct electrochemical oxidation of BH₄⁻ at the anode to produce electricity. kit.eduThe number of electrons transferred is catalyst-dependent; gold and silver show high efficiency. researchgate.net
Electrochemical Hydrogen GenerationControlled anodic oxidation of BH₄⁻ coupled with cathodic reduction of water to produce H₂. researchgate.netAllows for precise control of the hydrogen generation rate. researchgate.net
Borohydride Oxidation StudiesInvestigation of the multi-step oxidation mechanism and kinetics at various electrode surfaces. utexas.eduThe process is highly irreversible due to unstable intermediates; at least two stages are quasi-reversible. utexas.edu

Derivatization and Functionalization of this compound

The derivatization and functionalization of the borohydride anion (BH₄⁻) from this compound open up avenues for creating new reagents with tailored reactivity and properties. This area of research is expanding the synthetic utility of borohydrides beyond their traditional role as reducing agents.

One notable example is the synthesis of potassium trispyrazolylborate (KTp). This is achieved by heating this compound with pyrazole (B372694) in the absence of a solvent. wikipedia.org The resulting "scorpionate" ligand is a versatile tridentate ligand used extensively in coordination chemistry to create a wide range of metal complexes with applications in catalysis and biomimetic chemistry.

Another area of active research is the synthesis of borohydride-containing coordination polymers or metal-organic frameworks (MOFs). nih.gov By incorporating the BH₄⁻ anion into these structures, it is possible to modify their properties, such as their dehydrogenation characteristics and stability. For instance, a zinc-based coordination polymer containing borohydride has been shown to exhibit both high dehydrogenation reactivity and enhanced air stability compared to many simple metal borohydrides. nih.gov

Furthermore, this compound can be used as a precursor for the in-situ generation of other reactive boron species. For example, the reaction of KBH₄ with iodine (I₂) generates diborane (B8814927) (B₂H₆) or other borane (B79455) intermediates, which can then be used for hydroboration or the reduction of functional groups that are typically unreactive towards this compound alone, such as carboxylic acids. researchgate.net A recent study has shown that the in-situ generation of boron triiodide (BI₃) from KBH₄ and I₂ provides an effective method for the reduction of nitroarenes. organic-chemistry.org

Derivative/Functionalized SystemSynthesis MethodApplication/Significance
Potassium Trispyrazolylborate (KTp)Reaction of KBH₄ with pyrazole. wikipedia.orgA versatile "scorpionate" ligand in coordination chemistry. wikipedia.org
Borohydride-Containing Coordination PolymersReaction of metal salts with KBH₄ and organic linkers. nih.govTunable hydrogen storage properties and enhanced stability. nih.gov
In-situ Generation of Diborane/Boron TriiodideReaction of KBH₄ with reagents like iodine. researchgate.netorganic-chemistry.orgEnables the reduction of less reactive functional groups like carboxylic acids and nitroarenes. researchgate.netorganic-chemistry.org

Challenges and Opportunities in Large-Scale Research and Development

The transition of this compound applications from the laboratory to large-scale industrial processes presents both significant challenges and promising opportunities. The economic viability and sustainability of these applications are central to their widespread adoption.

For applications in hydrogen storage, a major hurdle is the regeneration of the spent fuel. After hydrolysis, this compound is converted to potassium metaborate (B1245444) (KBO₂). The efficient and economical regeneration of KBH₄ from KBO₂ is a critical step for creating a closed-loop, sustainable hydrogen economy. kit.edu This regeneration process is energy-intensive and remains a significant area of research.

Despite these challenges, there are substantial opportunities. The increasing demand for clean energy technologies is a major driver for research into this compound-based hydrogen storage and fuel cells. imarcgroup.com As a solid hydrogen carrier, KBH₄ offers advantages in terms of safety and handling compared to compressed or liquid hydrogen. deswater.com Furthermore, the versatility of this compound as a reducing agent in the pharmaceutical and fine chemical industries continues to create opportunities for its use in the large-scale synthesis of valuable compounds. imarcgroup.com

AreaChallengesOpportunities
ProductionHigh cost of raw materials and energy-intensive synthesis. google.comgoogle.comDevelopment of more economical and sustainable synthesis routes, such as mechano-chemical methods. researchgate.net
Hydrogen StorageEnergy-intensive regeneration of KBH₄ from KBO₂. kit.eduHigh gravimetric and volumetric hydrogen density; safer than compressed or liquid hydrogen. deswater.com
Industrial ApplicationsCompetition from other reducing agents; management of reaction byproducts.Growing demand in pharmaceutical and fine chemical synthesis; role in sustainable industrial processes. imarcgroup.com

Interdisciplinary Research Frontiers

This compound is increasingly being utilized at the intersection of various scientific disciplines, leading to innovative materials and technologies. Its unique properties as a reducing agent and a source of boron and hydrogen make it a valuable tool in materials science, nanotechnology, and beyond.

A significant breakthrough has been the use of this compound as a precursor for the synthesis of borophene, a two-dimensional allotrope of boron with exceptional electronic and mechanical properties. mdpi.comproquest.com Through the in-situ thermal decomposition of KBH₄, researchers have been able to produce high-quality, hydrogenated borophene nanosheets. mdpi.comproquest.com This material has shown great promise for applications in next-generation electronics, such as high-performance non-volatile memory devices. mdpi.com

In the field of nanotechnology, this compound is widely used for the synthesis of metal nanoparticles. rwchem.com Its ability to act as a reducing agent allows for the controlled reduction of metal salts to form nanoparticles of specific sizes and shapes. sigmaaldrich.com For example, it has been employed in the synthesis of copper nanoparticles, which have applications in catalysis, conductive inks, and antimicrobial coatings. sigmaaldrich.com

Furthermore, this compound serves as a boron source in the creation of advanced materials. It can be used in the electrodeposition of nickel-boron alloys on carbon fibers, which can improve the catalytic graphitization of the carbon. sigmaaldrich.com These interdisciplinary applications highlight the versatility of this compound and underscore its potential to contribute to significant technological advancements in the future.

Interdisciplinary FieldApplication of this compoundResulting Technology/Material
Materials Science/2D MaterialsIn-situ thermal decomposition precursor for borophene synthesis. mdpi.comproquest.comHydrogenated borophene for non-volatile memory devices. mdpi.com
NanotechnologyReducing agent for the synthesis of metal nanoparticles. rwchem.comsigmaaldrich.comCopper nanoparticles for catalysis and conductive inks. sigmaaldrich.com
Advanced Materials/CoatingsBoron source for the electrodeposition of nickel-boron alloys. sigmaaldrich.comEnhanced catalytic properties of carbon fibers. sigmaaldrich.com

Q & A

Q. What safety protocols are essential when handling potassium borohydride in laboratory settings?

this compound (KBH₄) requires strict safety measures due to its flammability, reactivity, and potential health hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles with side shields. Use face shields when handling corrosive or toxic substances .
  • Ventilation: Ensure effective engineering controls (e.g., fume hoods) to prevent inhalation exposure. Monitor airborne concentrations in confined spaces to avoid explosive risks .
  • Spill Management: Contaminated clothing should be removed immediately. Spills must be neutralized with weak acids (e.g., acetic acid) to prevent hydrogen gas release .

Q. How is this compound utilized as a reducing agent in organic synthesis, and what are the standard conditions for its application?

KBH₄ is a mild, selective reductant for aldehydes, ketones, and acid chlorides. Methodological considerations include:

  • Solvent Selection: Use polar aprotic solvents (e.g., THF) or aqueous media. KBH₄ is less reactive than NaBH₄, making it suitable for substrates sensitive to strong reducing conditions .
  • Stoichiometry: A typical reaction uses 4 equivalents of KBH₄ to reduce one carbonyl group, yielding alcohols and byproducts like KBO₂ and B₂H₆ .
  • Temperature: Reactions often proceed at room temperature, but heating (40–60°C) may accelerate sluggish reductions .

Q. What methods are recommended for optimizing this compound concentration in analytical techniques like hydride generation atomic absorption spectrometry (HG-AAS)?

In HG-AAS for trace metal analysis (e.g., Sb, Hg):

  • Reducing Agent Concentration: A 1–2% KBH₄ solution in 0.5% KOH balances sensitivity and hydrogen gas interference. Excess KBH₄ decreases signal due to hydride dilution .
  • Acid Matrix: Use 2% HNO₃ as the carrier to stabilize metal ions and enhance hydride generation efficiency .
  • Validation: Spike recovery tests (90–114%) and replicate analyses (RSD 3–10%) ensure method accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to understand the electrocatalytic oxidation mechanism of borohydride on different catalyst surfaces?

DFT studies reveal adsorption energetics and reaction pathways for BH₄⁻ oxidation, critical for direct borohydride fuel cells (DBFCs):

  • Surface Adsorption: Au and Pt catalysts favor partial BH₄⁻ oxidation (4-electron pathway), while Ni and Co promote complete oxidation (8-electron pathway) but suffer from hydroxide poisoning .
  • Reaction Barriers: Calculations identify rate-limiting steps, such as BH₃OH⁻ dehydrogenation, guiding alloy catalyst design (e.g., Au-Ni) to enhance activity and stability .
  • Experimental Validation: Correlate DFT-predicted adsorption strengths with cyclic voltammetry data to validate mechanistic models .

Q. What experimental design considerations are critical when synthesizing nanocrystalline metal oxides using this compound as a reducing agent?

For metastable VO₂(B) synthesis:

  • Reduction Kinetics: Adjust pH to ~4 during KBH₄ reduction of KVO₃ to control crystallite size (≤50 nm) and prevent over-reduction to V₂O₃ .
  • Thermal Stability: Post-synthesis annealing at 350–500°C transforms VO₂(B) to the rutile phase, impacting electrochemical performance in lithium-ion batteries .
  • Characterization: Use XRD, TEM, and DSC to confirm phase purity and monitor irreversible structural transitions .

Q. How do solvent and counterion choices influence the diastereoselectivity in the reduction of β-alkoxy ketones using this compound?

  • Solvent Effects: In DMSO, KBH₄ exhibits accelerated reduction rates due to solvation effects but low diastereoselectivity (≤1:1 dr). Polar protic solvents (e.g., MeOH) favor chelation-controlled pathways but require longer reaction times .
  • Counterion Impact: Larger cations (e.g., K⁺ vs. Na⁺) reduce ion-pairing effects, diminishing chelation intermediates. NMR studies show minimal chelate formation in DMSO, suggesting alternative transition states .

Q. What strategies improve the ionic conductivity of borohydride-based solid-state electrolytes for battery applications?

  • Structural Engineering: Doping KBH₄ with LiBH₄ or NaBH₄ creates disordered lattices (e.g., LiKBH), enhancing Li⁺/Na⁺ mobility (ionic conductivity up to 70 mS cm⁻¹ at 25°C) .
  • Composite Electrolytes: Incorporate KBH₄ into polymer matrices (e.g., PEO) to stabilize interfaces with electrodes and suppress dendrite growth in Li-metal batteries .
  • Thermodynamic Tuning: DFT-guided substitutions (e.g., Cl⁻ for BH₄⁻) lower activation barriers for ion migration, validated by impedance spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.